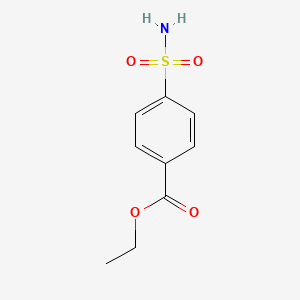

Ethyl 4-sulfamoylbenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of ethyl 4-sulfamoylbenzoate involves the alcoholysis reaction of 6-nitrosaccharin in appropriate alcohol, followed by reduction to obtain alkyl 4-amino-2-sulfamoylbenzoates, including the ethyl variant. This process demonstrates the transformation of functional groups and the formation of the sulfamoylbenzoate ester through a multi-step synthesis involving hydrogen chloride and hydrogen with a palladium-on-carbon catalyst (Hamor & Janfaza, 1963).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectra. These studies provide insights into the electronic effects and steric factors that may influence the activity of these compounds. For example, the structure of ethyl 4-aminobenzoate was determined using DFT methods, highlighting the importance of geometrical parameters and vibrational wavenumbers in understanding the molecular conformation (Muthu & Paulraj, 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including the formation of Schiff bases through substitution at the sulfamoyl group. These reactions highlight the compound's reactivity and potential for generating derivatives with potent structure-activity relationships. The synthesized products exhibit significant anti-urease and antibacterial activity, demonstrating the compound's chemical properties and potential applications in medicinal chemistry (Irshad et al., 2022).

Physical Properties Analysis

The physical properties of this compound, such as solubility and chemical stability, have been studied, providing valuable information for its application in various fields. For instance, the solubility and stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, which share structural similarities with this compound, have been analyzed, indicating the compound's physicochemical characteristics and potential for complex formation (Chekanova et al., 2014).

Chemical Properties Analysis

The chemical properties of this compound, such as its ability to form molecular complexes and its reactivity towards various chemical transformations, have been extensively studied. These properties are crucial for understanding the compound's potential applications and for designing derivatives with enhanced activity or specific functionalities. For example, the study of sulfamoyl azides, which can be derived from sulfamoylbenzoic acids, showcases the versatility of these compounds in forming 1-sulfamoyl-1,2,3-triazoles through CuTC-catalyzed reactions, demonstrating their potential as reactive intermediates in organic synthesis (Culhane & Fokin, 2011).

Wissenschaftliche Forschungsanwendungen

Sulfonamide Functional Group in Medicinal Chemistry

Ethyl 4-sulfamoylbenzoate, which contains the sulfonamide group, is prominently used in medicinal chemistry. Sulfonamide antibacterials, a class of drugs containing this group, act as inhibitors of tetrahydropteroic acid synthetase. These drugs derive from 4-aminobenzenesulfonamide, with the sulfonamide moiety functioning as an isostere of the carboxylic acid group of 4-aminobenzoic acid. The sulfonamide group is considered an essential and safe component in drug design (Kalgutkar, Jones, & Sawant, 2010).

Environmental Behavior and Photocatalytic Profile

Ethyl 4-aminobenzoate (Et-PABA), a substitute for PABA in sunscreens and anesthetic ointments, is related to this compound in terms of its environmental behavior and photocatalytic profile. Et-PABA, due to its hydrophilicity and transformation through photocatalysis, is rarely found in environmental waters. Studies on its transformation products indicate lesser toxicity after irradiation, suggesting environmental safety (Li et al., 2017).

Synthesis and Biochemical Characterization

In recent research, derivatives of 5-sulfamoylbenzoic acid, including this compound, have been synthesized and characterized. These compounds, such as 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives, exhibited promising anti-urease and anti-bacterial properties. Such derivatives hold potential for future exploration as inhibitors in medical treatments (Irshad et al., 2022).

Study on Synthesis for Dendritic Polymers

This compound-related compounds, like ethyl 3,5-dibromobenzoate, have been synthesized as raw materials for preparing dendritic polymers. These materials play a significant role in the development of polymers with specific structures and properties, indicating a broad application in material science (Yun-mei, 2011).

Antibacterial and Antiproliferative Agents

Ethylated sulfonamides, including compounds related to this compound, have been investigated for their potential as antibacterial and antiproliferative agents. Research in this area focuses on creating new molecules with significant biological activity, highlighting the importance of sulfonamido moiety in the development of effective antimicrobial agents (Azab, Youssef, & El-Bordany, 2013).

Wirkmechanismus

Target of Action

Ethyl 4-sulfamoylbenzoate primarily targets the M1 subunit of human ribonucleotide reductase (hRRM1) . Ribonucleotide reductase (RNR) is a key enzyme in cancer chemotherapy, as it catalyzes the reduction of ribonucleotides to 2′-deoxyribonucleotides, a rate-limiting step in the de novo synthesis of deoxynucleotide triphosphates (dNTPs) .

Mode of Action

The compound acts as a local anesthetic . It binds to specific parts of the sodium ion (Na+) channel on the nerve membrane, reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

The compound affects the biochemical pathway involving the conversion of RNA building blocks to DNA building blocks, thus regulating the production of deoxynucleotide triphosphates (dNTPs) vital for DNA replication and repair . As cancer cells are dependent on RNR for the de novo dNTP biosynthesis and the overexpression of RNR is a characteristic of many cancer cells, RNR serves as an enticing target for anticancer therapies .

Pharmacokinetics

In silico admet evaluations of similar compounds have shown favorable pharmacological and toxicity profiles with excellent solubility scores .

Result of Action

The compound has been found to have a good local anesthetic effect . Specifically, it has been shown to be effective in terms of surface anesthesia, infiltration anesthesia, and block anesthesia . Moreover, it has been proposed as a potential inhibitor of RNR, making it a potential anticancer agent .

Eigenschaften

IUPAC Name |

ethyl 4-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTXGSKTFDBVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280487 | |

| Record name | ethyl 4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5446-77-5 | |

| Record name | NSC17131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)

![[(3-Phenylpropyl)thio]acetic acid](/img/structure/B1267819.png)

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)